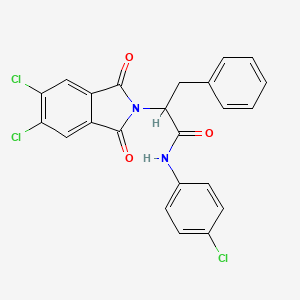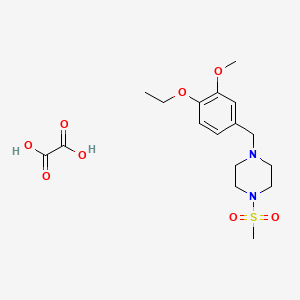
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
描述
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, also known as Dihexa, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Dihexa was originally developed as a nootropic agent, which is a type of drug that enhances cognitive function. However, recent studies have shown that Dihexa has a wide range of potential therapeutic applications, including the treatment of Alzheimer's disease, traumatic brain injury, and stroke.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is not fully understood, but it is believed to work by increasing the number of synapses in the brain. Synapses are the connections between neurons that allow for communication between different parts of the brain. By increasing the number of synapses, this compound may enhance cognitive function and improve memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the density of synapses in the brain, which may improve cognitive function. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is that it is a small molecule drug, which makes it easy to synthesize and study in the laboratory. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide. One area of research is the potential therapeutic applications of this compound in the treatment of traumatic brain injury and stroke. Studies have shown that this compound may be able to improve cognitive function and reduce brain damage in animal models of traumatic brain injury and stroke.
Another area of research is the potential use of this compound in combination with other drugs. Studies have shown that this compound may enhance the effects of other drugs, such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease.
Conclusion
In conclusion, this compound is a small molecule drug that has a wide range of potential therapeutic applications. While the mechanism of action of this compound is not fully understood, studies have shown that it may be able to improve cognitive function and reduce brain damage in a number of different conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new drugs based on its structure.
科学研究应用
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has been the subject of numerous scientific studies, which have shown that it has a wide range of potential therapeutic applications. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that this compound can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-3-8-17(18(25)23-16-10-9-12(21)11-15(16)22)24-19(26)13-6-4-5-7-14(13)20(24)27/h4-7,9-11,17H,2-3,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZHCDSHSXKSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine](/img/structure/B3940212.png)

![1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940223.png)
![3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3940224.png)


![1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940233.png)
![2-(4-bromophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3940236.png)


![1-bicyclo[2.2.1]hept-2-yl-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3940247.png)
![(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3940250.png)
![ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzoate](/img/structure/B3940256.png)
